molecular formula C19H19N7O B2620996 2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide CAS No. 2197499-07-1

2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide

Cat. No.: B2620996
CAS No.: 2197499-07-1
M. Wt: 361.409
InChI Key: KBEGQORRMHWDCD-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide is a complex organic compound that features an indole ring, a triazolo-pyridazine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the triazolo-pyridazine moiety and the azetidine ring. Key steps include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazolo-Pyridazine Moiety: This step often involves cyclization reactions, where appropriate precursors undergo cyclization to form the triazolo-pyridazine ring.

    Formation of the Azetidine Ring: This can be synthesized through nucleophilic substitution reactions, where a suitable azetidine precursor is reacted with the indole-triazolo-pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The triazolo-pyridazine moiety can be reduced under hydrogenation conditions.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Reduced triazolo-pyridazine derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity. For example, it could inhibit enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: It may modulate signaling pathways such as the ERK/MAPK pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carboxylic acid and indole-3-acetic acid.

    Triazolo-Pyridazine Derivatives: Compounds such as 1,2,4-triazolo[4,3-b]pyridazine.

    Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid.

Uniqueness

2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide is unique due to its combination of three distinct moieties (indole, triazolo-pyridazine, and azetidine) in a single molecule. This structural complexity provides it with a wide range of potential biological activities and makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c1-24(19(27)8-13-9-20-16-5-3-2-4-15(13)16)14-10-25(11-14)18-7-6-17-22-21-12-26(17)23-18/h2-7,9,12,14,20H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEGQORRMHWDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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